2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine
Description
2-[(2R,3R)-3-Ethenyloxiran-2-yl]pyridine is a chiral pyridine derivative characterized by a fused epoxide (oxirane) ring with an ethenyl substituent. The compound’s molecular formula is C₉H₉NO₂ (calculated molecular weight: 163.17 g/mol). The pyridine core contributes to aromatic stability and hydrogen-bonding capabilities, while the epoxide group introduces electrophilic reactivity, making it valuable in synthetic chemistry and drug design .
Properties
CAS No. |
132356-15-1 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.177 |
IUPAC Name |
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2/t8-,9-/m1/s1 |
InChI Key |
KQZCYCFEWMAJBR-RKDXNWHRSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Synonyms |
Pyridine, 2-(3-ethenyloxiranyl)-, trans- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and vinyl-containing compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine may involve large-scale synthesis using optimized reaction conditions and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or other oxygen-containing derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of key structural features and properties:
Reactivity and Stability
- Epoxide Reactivity : The target compound’s ethenyloxiran group is highly reactive toward nucleophilic ring-opening reactions, unlike the oxaphosphol ring in or the ionic salt in . This makes it a versatile intermediate in synthesizing polyfunctional molecules .
- Chirality : Both the target compound and the anthracene derivative in share (2R,3R) stereochemistry, which may influence enantioselective interactions in catalysis or pharmacology. In contrast, the compound in combines (2R,3R) dihydroxybutanedioate with an S-configuration at the pyridine substituent, creating a diastereomeric complex.
- Stability : The target compound’s epoxide is prone to hydrolysis under acidic or basic conditions, necessitating inert storage (similar to , which requires 2–8°C under inert atmosphere). The salt form in likely offers greater stability in aqueous environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
